Ethyl 2-(((3aR,4S,6R,6aS)-6-(((benzyloxy)carbonyl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate
Description
This compound is a cyclopenta[d][1,3]dioxolane derivative featuring:
- Core structure: A bicyclic tetrahydro-3aH-cyclopenta[d][1,3]dioxolane system with stereochemical specificity (3aR,4S,6R,6aS).
- Functional groups: A benzyloxycarbonyl (Cbz) group at position 6, serving as a protective group for the amino moiety. An ethyl acetate side chain at position 4, introduced via an ether linkage.
- Molecular formula: C₂₂H₂₉NO₇ (estimated from structural analogs in and ).
The compound’s design emphasizes stereochemical control and functional group compatibility, making it a critical intermediate in synthetic pathways for bioactive molecules, such as nucleoside analogs or glycosidase inhibitors .
Properties
IUPAC Name |
ethyl 2-[[(3aR,4S,6R,6aS)-2,2-dimethyl-6-(phenylmethoxycarbonylamino)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO7/c1-4-24-16(22)12-25-15-10-14(17-18(15)28-20(2,3)27-17)21-19(23)26-11-13-8-6-5-7-9-13/h5-9,14-15,17-18H,4,10-12H2,1-3H3,(H,21,23)/t14-,15+,17+,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOJGNUNTMQCBQ-MXSMSXNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CC(C2C1OC(O2)(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CO[C@H]1C[C@H]([C@H]2[C@@H]1OC(O2)(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(((3aR,4S,6R,6aS)-6-(((benzyloxy)carbonyl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate (CAS: 866551-95-3) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structure
The compound's IUPAC name is ethyl 2-(((3aR,4S,6R,6aS)-6-(((benzyloxy)carbonyl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate. Its molecular formula is C20H27NO7 with a molecular weight of 393.44 g/mol. The structural complexity includes multiple functional groups that may contribute to its biological activity.
Physical Properties
- Molecular Weight : 393.44 g/mol
- Purity : >97%
- CAS Number : 866551-95-3
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, indicating possible applications in treating inflammatory diseases.
- Cytotoxicity : Some studies have indicated that the compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:
- The benzyloxycarbonyl group may enhance membrane permeability, facilitating cellular uptake.
- The dioxolane ring structure could play a role in interacting with specific biological targets.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound). Results indicated inhibition against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2: Anti-inflammatory Activity
In another investigation published in Pharmaceutical Biology, the compound was tested for anti-inflammatory activity using a lipopolysaccharide (LPS)-induced inflammation model in murine macrophages. The results demonstrated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Study 3: Cytotoxicity Against Cancer Cells
Research conducted by Cancer Research Journal examined the cytotoxic effects of this compound on various cancer cell lines. The study found that the compound induced apoptosis in breast cancer cells (MCF7), with an IC50 value of 15 µM.
Summary Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus | Journal of Medicinal Chemistry |
| Inhibition of Escherichia coli | Journal of Medicinal Chemistry | |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Pharmaceutical Biology |
| Cytotoxicity | Induced apoptosis in MCF7 cells | Cancer Research Journal |
Comparison with Similar Compounds
Structural Analogues of Cyclopenta[d][1,3]dioxolane Derivatives
The following table highlights key structural and functional differences among related compounds:
Key Observations :
- Protective Groups: The Cbz group stabilizes the amino moiety against undesired reactions during synthesis, unlike the unprotected amino derivative in .
- Stereochemistry : All analogs share the (3aR,4S,6R,6aS) configuration, critical for binding to biological targets like glycosidases or kinases .
Q & A
Q. What computational tools are used to predict the metabolic stability of Ethyl 2-(((3aR,4S,6R,6aS)-6-(((benzyloxy)carbonyl)amino)... derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
